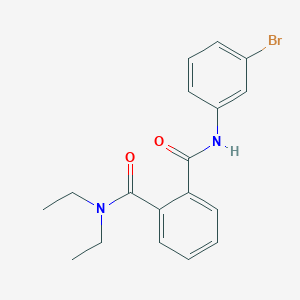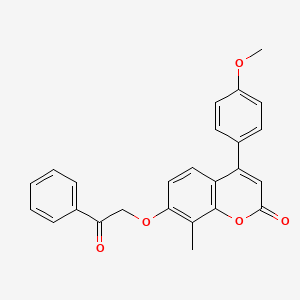
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
Overview
Description
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide is an organic compound characterized by the presence of a bromophenyl group and diethylbenzene dicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide typically involves the amidation reaction. This process can be carried out by reacting 3-bromophenylamine with diethylbenzene dicarboxylic acid chloride under controlled conditions. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidation states of the bromophenyl group .
Scientific Research Applications
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl group but differs in the presence of a sulfonamide moiety.
N-(3-bromophenyl)acetamide: Similar in having a bromophenyl group, but with an acetamide functional group instead of the diethylbenzene dicarboxamide.
Uniqueness
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylbenzene dicarboxamide moiety provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-3-21(4-2)18(23)16-11-6-5-10-15(16)17(22)20-14-9-7-8-13(19)12-14/h5-12H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXKQGNBEPBVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(5-fluoro-2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3692347.png)
![4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2-methoxyphenol](/img/structure/B3692351.png)
![BENZYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B3692352.png)
![(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3692363.png)
![8-methoxy-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3692366.png)
![4-[[[4-(9H-fluoren-9-yl)-1-piperazinyl]amino]methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B3692374.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3692384.png)
![6-chloro-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3692385.png)
![3,6-Dichloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B3692390.png)
![4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazo le-3-thiol](/img/structure/B3692413.png)
![3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B3692415.png)
![2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3692433.png)
![N-[4-(diethylamino)phenyl]-5-nitro-1-benzofuran-2-carboxamide](/img/structure/B3692437.png)
